Estra-1,3,5,7,9-pentaen-17-one, 3-amino-

Description

Steroidal Scaffold Research: Historical Perspectives and Contemporary Significance

Steroids represent a class of lipids defined by their characteristic four-ring carbon skeleton, known as cyclopentane (B165970) perhydrophenanthrene mdpi.com. The journey of steroid research began with the isolation and structural elucidation of cholesterol and sex hormones in the early 20th century, including the equine estrogen equilenin (B1671562), which was the first complex natural product to be totally synthesized acs.orgwikipedia.org. This foundational work unveiled the profound role of steroids in regulating a vast array of physiological processes, from metabolism and inflammation to reproduction.

In contemporary medicinal chemistry, the steroidal nucleus is considered a "privileged scaffold" nih.gov. This term reflects the ability of the steroid framework to serve as a versatile template for designing ligands that can interact with a wide range of biological targets with high affinity and specificity. The rigid and conformationally defined nature of the scaffold allows for the precise spatial arrangement of functional groups, facilitating targeted interactions with receptor binding pockets and enzyme active sites. Today, over a hundred steroidal agents are approved for clinical use, treating conditions like inflammation, cancer, and heart failure, underscoring the enduring importance of this structural motif in drug discovery mdpi.comnih.gov.

The Role of Conjugated Pentaene Systems in Molecular Architecture and Biological Activity

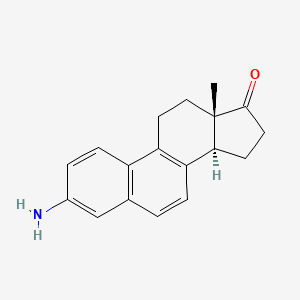

The defining feature of Estra-1,3,5,7,9-pentaen-17-one, 3-amino- is its fully aromatic A and B rings, which form a phenanthrene (B1679779) system. This extensive π-conjugation distinguishes it from common mammalian estrogens like estradiol (B170435) (one aromatic ring) and the related equine estrogen equilin (B196234) (two double bonds in the B-ring) acs.orgnih.gov. The presence of a polycyclic aromatic system within a steroid framework imparts unique molecular properties.

The extended conjugation creates a large, planar, and electron-rich surface, which can lead to significant non-covalent interactions, such as π-π stacking with aromatic amino acid residues in protein targets youtube.com. This can influence binding affinity and specificity. Aromatic steroids are a significant subgroup of natural and synthetic lipids with a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects nih.govresearchgate.netnih.gov. The planarity of the Estra-1,3,5,7,9-pentaene system may also confer the ability to intercalate with DNA, a mechanism of action for some anticancer agents, and suggests a potential for carcinogenic activity, a property investigated in related equine estrogens like equilenin acs.orgnih.gov.

Amino Functionality in Steroidal Chemistry: Synthetic Routes and Modulatory Impact

The introduction of an amino group onto a steroidal scaffold is a powerful strategy in medicinal chemistry to modulate the parent molecule's physicochemical properties and biological activity. The amino group can act as a hydrogen bond donor and acceptor, and its basicity allows for the formation of salts, which can improve solubility and formulation characteristics.

Synthetically, amino groups can be introduced at various positions on the steroid nucleus through methods like reductive amination of ketones or nucleophilic substitution reactions rsc.orgevitachem.com. For instance, efficient biocatalytic routes using ω-transaminases have been developed for the stereoselective synthesis of 17-α-amino steroids, which are valuable intermediates rsc.org.

Functionally, the addition of an amino group can drastically alter a steroid's interaction with its biological targets. In the context of neuroactive steroids, amino-containing analogues can modulate the activity of ligand-gated ion channels like the GABA-A receptor oup.comoup.com. For hormone receptors, an amino group can change the binding mode and affinity for the ligand-binding pocket, potentially converting an agonist into an antagonist or altering receptor selectivity nih.gov. Furthermore, the 3-amino group is a key feature in some steroid sulfatase inhibitors, which block the conversion of inactive sulfated steroids to active estrogens google.com.

Overview of Research Motivations for Estra-1,3,5,7,9-pentaen-17-one, 3-amino- Analogues in Enzyme Inhibition and Receptor Modulation Studies

Research into Estra-1,3,5,7,9-pentaen-17-one, 3-amino- and its analogues is driven by the desire to create highly specific molecular probes and potential therapeutic agents targeting enzymes and receptors involved in critical disease pathways.

Enzyme Inhibition: A primary motivation is the development of inhibitors for steroidogenic enzymes. Steroid sulfatase (STS) is a key enzyme that hydrolyzes estrone (B1671321) sulfate (B86663) to estrone, a crucial step in providing active estrogens to hormone-dependent breast tumors. Compounds featuring a steroidal core with an amino or sulfamate (B1201201) group are known to be potent STS inhibitors rsc.orggoogle.com. The unique aromatic scaffold of the target compound provides a novel template for designing such inhibitors. Other enzymes, like the cytochrome P450 family members involved in steroid metabolism, are also potential targets wikipedia.org.

Receptor Modulation: The structural similarity of this compound to estrogens makes it a candidate for modulating estrogen receptors (ERα and ERβ). The discovery of synthetic steroids with selective affinity for ERβ over ERα has opened new avenues for developing therapies that retain beneficial effects (e.g., on bone) while minimizing undesirable effects (e.g., on uterine tissue) nih.gov. The distinct electronic and steric profile of the pentaene system, combined with the C3-amino group, could lead to novel interactions within the ER ligand-binding domain. Beyond estrogen receptors, the broad promiscuity of nuclear receptors means that such compounds are also studied for their effects on other targets, like the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR), which are involved in xenobiotic metabolism mdpi.com.

The table below summarizes the primary research applications for this class of compounds.

| Research Area | Target Class | Rationale & Examples |

| Enzyme Inhibition | Steroid Sulfatase (STS) | Development of inhibitors for hormone-dependent cancers. The amino group is a key pharmacophore for interaction. rsc.orggoogle.com |

| Cytochrome P450 Enzymes | Modulation of steroid metabolism and biosynthesis. wikipedia.org | |

| Receptor Modulation | Estrogen Receptors (ERα, ERβ) | Exploration of selective ER modulators (SERMs) with unique activity profiles due to the novel aromatic scaffold. nih.govmdpi.com |

| Other Nuclear Receptors (PXR, CAR) | Investigation of off-target effects and regulation of xenobiotic metabolism. mdpi.com | |

| Neuro-receptors (e.g., GABA-A) | Design of neuroactive steroids based on the modulatory effects of amino-steroids. oup.comoup.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

41761-49-3 |

|---|---|

Molecular Formula |

C18H19NO |

Molecular Weight |

265.3 g/mol |

IUPAC Name |

(13S,14S)-3-amino-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H19NO/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16H,6-9,19H2,1H3/t16-,18-/m0/s1 |

InChI Key |

XORFPBHYHGEHFP-WMZOPIPTSA-N |

SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)N |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)N |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)N |

Synonyms |

3-aminodesoxyequilenin D-3-aminodesoxyequilenin |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemistry Research of Estra 1,3,5,7,9 Pentaen 17 One, 3 Amino

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to piecing together the molecular puzzle of "Estra-1,3,5,7,9-pentaen-17-one, 3-amino-." Each technique provides unique insights into the electronic environment, functional groups, and connectivity of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conjugated Systems and Substituent Mapping (¹H, ¹³C, 2D-COSY)

NMR spectroscopy is a powerful tool for elucidating the precise structure of "Estra-1,3,5,7,9-pentaen-17-one, 3-amino-." The extensive conjugation in the A and B rings and the presence of various functional groups lead to a complex but interpretable spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The aromatic protons on the A and B rings would likely appear in the downfield region (δ 6.5-8.0 ppm), with their specific chemical shifts and coupling constants influenced by the position of the amino group. The protons on the C and D rings, being part of a more saturated steroidal framework, would resonate at higher fields.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data. The extended aromatic system would result in multiple signals in the δ 120-150 ppm range. The carbonyl carbon (C-17) would be significantly deshielded, appearing at a characteristic downfield shift (likely >200 ppm) due to the five-membered ring and conjugation. The carbon atom bearing the amino group (C-3) would also show a characteristic shift.

2D-COSY (Correlation Spectroscopy): A 2D-COSY experiment is crucial for establishing proton-proton correlations, particularly within the complex aliphatic regions of the steroid backbone and to confirm the connectivity of the aromatic protons. iosrjournals.orglibretexts.orgharvard.edu Cross-peaks in the COSY spectrum would reveal which protons are coupled, allowing for the mapping of the spin systems throughout the molecule. iosrjournals.orglibretexts.orgharvard.edu For instance, correlations would be observed between adjacent protons on the D-ring, and within the aromatic system, helping to assign specific resonances to their respective positions. iosrjournals.orglibretexts.org

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~7.0-8.0 | Aromatic Protons (A/B-ring) |

| ~3.5-4.0 | -NH₂ Protons |

| ~2.0-3.0 | Allylic/Benzylic Protons |

| ~1.0-2.0 | Aliphatic Protons (C/D-ring) |

| ~0.8-1.0 | Methyl Protons (C-18) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is instrumental in identifying the key functional groups within "Estra-1,3,5,7,9-pentaen-17-one, 3-amino-." nih.gov The vibrational frequencies of the bonds provide a characteristic fingerprint of the molecule.

The primary amine (-NH₂) group would be identified by a pair of medium-intensity sharp bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. wpmucdn.comorgchemboulder.comlibretexts.org An N-H bending vibration would also be expected around 1600 cm⁻¹. orgchemboulder.comyoutube.com

The carbonyl (C=O) group at the C-17 position, being part of an α,β-unsaturated system within a five-membered ring, is expected to show a strong absorption band in the range of 1700-1720 cm⁻¹. orgchemboulder.comopenstax.org The extended conjugation with the pentaene system would likely shift this frequency to the lower end of the typical range for ketones. wpmucdn.comorgchemboulder.comopenstax.org

The aromatic C=C bonds of the A and B rings will produce several characteristic peaks in the 1450-1600 cm⁻¹ region. Finally, the C-N stretching vibration of the aromatic amine is anticipated to appear between 1250 and 1335 cm⁻¹. orgchemboulder.com

| IR Absorption Data | |

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3300-3500 | N-H Stretch (Primary Amine) |

| 1700-1720 | C=O Stretch (Conjugated Ketone) |

| 1580-1620 | N-H Bend (Primary Amine) |

| 1450-1600 | C=C Stretch (Aromatic) |

| 1250-1335 | C-N Stretch (Aromatic Amine) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

HRMS provides an exact mass of the parent ion, allowing for the unambiguous determination of the molecular formula. For "Estra-1,3,5,7,9-pentaen-17-one, 3-amino-," this technique would confirm the elemental composition of C₁₈H₁₇NO.

Furthermore, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that help to confirm the structure. nih.govnih.gov The fragmentation of estrogen-like compounds is well-documented and often involves cleavages within the steroidal ring system. nih.govnih.govresearchgate.net Common fragmentation pathways for this molecule would likely include:

Loss of CO: A characteristic fragmentation of cyclic ketones.

Cleavage of the D-ring: Leading to fragments that are indicative of the steroid backbone.

Retro-Diels-Alder reactions: In the conjugated ring system, which can provide further structural information.

Formation of stable aromatic fragment ions: Resulting from cleavages of the C and D rings. nih.gov

| Expected HRMS Fragmentation | |

| m/z | Fragment Identity |

| [M]+ | Molecular Ion |

| [M-CO]+ | Loss of Carbon Monoxide |

| [M-C₂H₂O]+ | Cleavage of D-ring |

| Various | Fragments from C and D ring cleavages |

X-ray Crystallography for Three-Dimensional Structural Determination

While spectroscopic methods provide information about connectivity and functional groups, only X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in space, including bond lengths, bond angles, and the absolute stereochemistry of the molecule. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the solid state. This crystal packing is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. researchgate.net

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. researchgate.netscirp.orgrsc.orgbuketov.edu.kz For "Estra-1,3,5,7,9-pentaen-17-one, 3-amino-," this analysis would be particularly insightful:

The amino group would be expected to act as a hydrogen bond donor, forming N-H···O or N-H···N hydrogen bonds with neighboring molecules. scirp.org

The ketone oxygen at C-17 would likely act as a hydrogen bond acceptor. researchgate.net

The extensive aromatic system could participate in π-π stacking or C-H···π interactions. researchgate.net

This detailed understanding of intermolecular forces is crucial for comprehending the solid-state properties of the compound.

Conformational Analysis in Solution and Solid States

The three-dimensional arrangement of atoms in "Estra-1,3,5,7,9-pentaen-17-one, 3-amino-," a synthetic aminosteroid, dictates its chemical reactivity and biological interactions. The conformation of this molecule is determined by the interplay of its rigid polycyclic core and the electronic effects of its functional groups. Research into its structure in both the solid and solution phases provides a comprehensive understanding of its stereochemistry.

In solution, the conformation of "Estra-1,3,5,7,9-pentaen-17-one, 3-amino-" is primarily studied using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the geometry of the molecule. The general rigidity of the steroid nucleus means that significant conformational changes are less likely, but subtle variations in the D-ring and the orientation of substituents can be observed. The environment can also play a role; solid-state NMR studies on other steroids have shown that they can adopt slightly different conformations in a lipid environment compared to their powdered form. nih.gov

For "Estra-1,3,5,7,9-pentaen-17-one, 3-amino-", the aromatic protons on the A ring would exhibit chemical shifts and coupling patterns characteristic of a substituted naphthalene (B1677914) system. The protons on the C and D rings would show complex splitting patterns due to spin-spin coupling, which can be analyzed to determine dihedral angles and thus the ring conformations. The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring these J-values, the conformation of the C and D rings can be inferred.

While specific experimental data for "Estra-1,3,5,7,9-pentaen-17-one, 3-amino-" is not available in the public domain, the following tables provide a generalized representation of the type of data that would be obtained from X-ray crystallography and NMR spectroscopy for a similar aminosteroid.

Table 1: Hypothetical Crystallographic Data for Estra-1,3,5,7,9-pentaen-17-one, 3-amino- (Solid State)

This table is illustrative and based on typical values for related steroid structures.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Selected Bond Lengths (Å) | |

| C3-N | ~1.38 |

| C5-C10 | ~1.42 |

| C13-C17 | ~1.54 |

| C17-O | ~1.21 |

| Selected Bond Angles (°) ** | |

| C2-C3-C4 | ~120 |

| C1-C10-C9 | ~121 |

| C13-C17-C16 | ~105 |

| Selected Torsion Angles (°) ** | |

| C1-C2-C3-C4 | ~0 |

| C8-C9-C11-C12 | ~-55 (Chair-like C-ring) |

| C14-C15-C16-C17 | ~+20 (Envelope D-ring) |

Table 2: Representative ¹H NMR Data for the Steroid Nucleus in Solution

This table presents typical chemical shift ranges and coupling constants for protons in a related steroid framework.

| Proton | Chemical Shift (ppm) Range | Multiplicity | Key Coupling Constants (J, Hz) | Inferred Structural Information |

| Aromatic H (A-ring) | 7.0 - 8.0 | m | - | Planar, aromatic system |

| H-11 | 2.0 - 2.5 | m | J(H11, H9), J(H11, H12) | Conformation of C-ring |

| H-12 | 1.8 - 2.3 | m | J(H12, H11), J(H12, H13) | Conformation of C-ring |

| H-14 | 2.5 - 3.0 | dd | J(H14, H8), J(H14, H15) | C/D ring junction geometry |

| H-16 | 2.0 - 2.6 | m | J(H16, H15), J(H16, H17) | Conformation of D-ring |

| C18-H₃ (Methyl) | 0.8 - 1.2 | s | - | Angular methyl group |

Computational and Theoretical Investigations of Estra 1,3,5,7,9 Pentaen 17 One, 3 Amino Molecular Characteristics

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical methods are employed to examine the electronic structure and intrinsic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is widely applied to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and to calculate various electronic properties. For a molecule like Estra-1,3,5,7,9-pentaen-17-one, 3-amino-, a DFT analysis, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize its molecular structure.

This analysis yields key data points such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine electronic properties like the electrostatic potential surface, which indicates regions of positive and negative charge, highlighting areas likely to engage in electrophilic or nucleophilic interactions. In related steroidal compounds, DFT has been successfully used to gain structural insights and understand intermolecular interactions. nih.gov

| Ground State Energy | Calculated value (e.g., in Hartrees) | Provides a measure of the molecule's thermodynamic stability. |

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and the energy required for electronic transitions (e.g., UV-Vis absorption).

For Estra-1,3,5,7,9-pentaen-17-one, 3-amino-, the extended π-conjugated system of the pentaene structure is expected to significantly influence the MO energies. pearson.comyoutube.com This extended conjugation would likely result in a smaller HOMO-LUMO gap compared to less conjugated steroids, suggesting that it would absorb light at longer wavelengths. Analysis of the MOs would show the distribution of electron density across the conjugated system, with the HOMO likely localized along the pentaene backbone and the amino group, and the LUMO also distributed across the aromatic system.

Molecules are not static; groups connected by single bonds can rotate. Calculating the energetic barriers associated with this rotation provides insight into the molecule's conformational flexibility. For the title compound, a key rotational bond would be the C3-N bond of the amino group.

A potential energy surface (PES) scan can be performed using DFT to calculate the change in energy as the dihedral angle of the C-C-N-H bond is systematically varied. nih.gov This calculation reveals the energy of different rotamers and the transition state energies between them. For a similar but different compound, 3-ferrocenyl-estra-1,3,5(10)-triene-17-one, DFT studies revealed a rotational barrier of 1.15 kcal/mol for the C3-O single bond, indicating the energetic cost of rotation around that bond. nih.gov A similar analysis for the 3-amino group in the pentaene compound would be crucial for understanding its conformational preferences, which can affect how it fits into a biological receptor.

Molecular Docking and Simulation Studies with Biological Macromolecules

To understand the potential biological activity of Estra-1,3,5,7,9-pentaen-17-one, 3-amino-, it is essential to study its interactions with protein targets. Molecular docking and simulation are computational techniques used to predict and analyze these interactions. jbcpm.com

Molecular docking is a method used to predict the preferred orientation of a ligand when bound to a target protein. jbcpm.com The process involves placing the ligand (Estra-1,3,5,7,9-pentaen-17-one, 3-amino-) into the binding site of a receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding.

Potential protein targets for this steroidal compound could include enzymes involved in estrogen metabolism, such as 17β-hydroxysteroid dehydrogenase (17β-HSD), or various nuclear receptors. nih.gov A docking study would reveal the binding pose and identify key interactions, such as:

Hydrogen bonds: The amino group at C3 and the ketone at C17 are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic interactions: The rigid, polycyclic steroid core would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. physchemres.org

π-π stacking: The aromatic pentaene system could interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Hypothetical Docking Results into a Putative Receptor Active Site

| Interaction Type | Potential Interacting Residue | Description |

|---|---|---|

| Hydrogen Bond | Aspartic Acid, Glutamic Acid | The protonated 3-amino group could form a hydrogen bond with a negatively charged residue. |

| Hydrogen Bond | Serine, Threonine | The C17-ketone oxygen could accept a hydrogen bond from a hydroxyl-containing residue. |

| Hydrophobic | Leucine, Valine, Phenylalanine | The steroidal backbone could interact with hydrophobic pockets within the binding site. physchemres.org |

| π-π Stacking | Tyrosine, Tryptophan | The aromatic rings of the pentaene system could stack with the aromatic side chains of receptor residues. |

When the experimental 3D structure of a target protein is unavailable, a computational model can be built using a technique called homology modeling. mdpi.com This method uses the known structure of a related (homologous) protein as a template to predict the structure of the target protein. mdpi.com Once a reliable model of the receptor is built, docking studies can be performed as described above.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.com For Estra-1,3,5,7,9-pentaen-17-one, 3-amino- and related steroid sulfatase inhibitors, QSAR studies aim to identify the key molecular features that govern their inhibitory potency. researchgate.net These models are typically built using a series of analogues with known activities and a set of calculated molecular descriptors.

Pharmacophore Development:

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For inhibitors of estrone (B1671321) sulfatase, pharmacophore models have been developed based on the structures of known potent inhibitors. mdpi.comnih.gov The key pharmacophoric features for this class of compounds generally include:

Aromatic Ring: The steroidal A-ring, which is aromatic in Estra-1,3,5,7,9-pentaen-17-one, 3-amino-, is a crucial feature for binding to the active site of STS.

Hydrogen Bond Acceptors/Donors: The 3-amino group can act as a hydrogen bond donor, while the 17-keto group can act as a hydrogen bond acceptor. These interactions are often critical for anchoring the inhibitor within the enzyme's active site.

Hydrophobic Core: The rigid steroid scaffold provides a significant hydrophobic body that interacts with nonpolar residues in the active site.

A hypothetical pharmacophore model for Estra-1,3,5,7,9-pentaen-17-one, 3-amino- as an STS inhibitor would likely incorporate these features. The precise spatial arrangement of these elements is critical for effective binding and inhibition. acs.org

QSAR Modeling:

In the context of QSAR, the biological activity of Estra-1,3,5,7,9-pentaen-17-one, 3-amino- and its analogues would be correlated with various molecular descriptors. These descriptors can be categorized as:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic distribution and reactivity of the molecule. The amino group at the 3-position significantly influences the electronic properties of the A-ring.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (LogP), which measures the lipophilicity of the compound.

Topological Descriptors: Which are numerical representations of the molecular structure, including connectivity indices and molecular complexity.

A typical QSAR study on a series of compounds including Estra-1,3,5,7,9-pentaen-17-one, 3-amino- would involve the development of a regression equation that links a selection of these descriptors to the observed inhibitory activity (e.g., IC50 values). nih.gov

Table 1: Key Molecular Features and Corresponding Descriptors for QSAR and Pharmacophore Modeling of Estra-1,3,5,7,9-pentaen-17-one, 3-amino-

| Molecular Feature | Pharmacophore Element | Relevant QSAR Descriptors |

| Aromatic A-Ring | Aromatic Ring (AR) | Aromaticity indices, Partial charges on ring atoms |

| 3-Amino Group | Hydrogen Bond Donor (HBD) | pKa, Partial charge on nitrogen, Hydrogen bonding capacity |

| 17-Keto Group | Hydrogen Bond Acceptor (HBA) | Partial charge on oxygen, Dipole moment |

| Steroid Scaffold | Hydrophobic Group (HY) | Molecular Volume, Surface Area, LogP, Shape indices |

Prediction of Molecular Descriptors Relevant to Biological Interactions (e.g., pKa, LogP for in vitro studies)

For the successful design and interpretation of in vitro biological assays, it is crucial to understand the physicochemical properties of the test compound. Computational methods provide a rapid means to predict key molecular descriptors such as pKa and LogP.

pKa Prediction:

The pKa is a measure of the acidity of a compound. For Estra-1,3,5,7,9-pentaen-17-one, 3-amino-, the primary basic center is the amino group at the 3-position. The pKa of this group will determine its protonation state at physiological pH (around 7.4). This is critical as the charge state of the molecule can significantly influence its binding to the target enzyme and its membrane permeability.

The pKa of the 3-amino group can be predicted using various computational approaches, including:

Empirical Methods: Based on large databases of known pKa values and using substituent-based prediction.

Quantum Mechanical Methods: Which calculate the energetics of the protonation/deprotonation reaction.

The predicted pKa value for the 3-amino group is expected to be in the range of a typical aromatic amine, although the exact value will be influenced by the electronic effects of the fused ring system.

LogP Prediction:

The logarithm of the octanol-water partition coefficient (LogP) is a measure of the lipophilicity or hydrophobicity of a compound. This property is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes to reach its intracellular target.

Table 2: Predicted Molecular Descriptors for Estra-1,3,5,7,9-pentaen-17-one, 3-amino-

| Descriptor | Predicted Value (Illustrative) | Significance in in vitro Studies |

| pKa (of 3-amino group) | 4.5 - 5.5 | Determines the charge state of the molecule at physiological pH, influencing receptor binding and solubility. |

| LogP | 3.0 - 4.0 | Indicates the lipophilicity of the compound, affecting membrane permeability and nonspecific binding. |

| Polar Surface Area (PSA) | ~50-60 Ų | Correlates with passive molecular transport through membranes. |

| Number of Rotatable Bonds | 0 | The rigid structure limits conformational flexibility, which can be advantageous for binding affinity. |

Note: The predicted values in this table are illustrative and can vary depending on the specific computational method used.

Molecular Interactions with Biological Targets: Enzymatic and Receptor Systems

Investigation of Potential Binding to Other Ligand-Binding Proteins (e.g., Human Serum Albumin)

Further empirical research is required to elucidate the specific biological activities and molecular interactions of Estra-1,3,5,7,9-pentaen-17-one, 3-amino-. Without such studies, any discussion on its pharmacological properties would be purely speculative and would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar Studies and Analogue Design Strategies for Estra 1,3,5,7,9 Pentaen 17 One, 3 Amino Derivatives

Systematic Modification of the Amino Group at C3 and its Impact on Biological Interactions

Systematic modifications of the 3-amino group can include alkylation (to form secondary or tertiary amines), acylation (to form amides), or substitution with other functional groups. Each modification alters the electronic properties, hydrogen bonding capability, steric profile, and basicity of the C3 position, thereby modulating its interaction with biological targets. For instance, SAR studies on aminotetralin derivatives have demonstrated that secondary amines and tertiary amines can exhibit distinct biological activities, with the former showing beta-adrenoceptor stimulation and the latter showing weak alpha-adrenoceptor stimulation. nih.gov This highlights how the degree of substitution on a nitrogen atom can switch or alter biological function.

Furthermore, the strategic placement of amino groups is crucial. In peptide analogues, adding a lysine (B10760008) residue (containing a primary amino group) to different ends of the molecule can drastically change its interaction with opioid receptors. nih.gov Applying these principles to the 3-aminoequilenin scaffold, modifications to the C3-amino group are hypothesized to fine-tune the molecule's activity, potentially enhancing its potency or altering its receptor selectivity.

Below is a table illustrating potential modifications to the C3-amino group and the rationale behind them.

Table 1: Potential Modifications of the C3-Amino Group and Their Rationale

| Modification Type | Example Functional Group | Rationale for Biological Impact |

|---|---|---|

| Primary Amine (Parent) | -NH₂ | Baseline for comparison; hydrogen bond donor/acceptor. |

| Alkylation (Secondary) | -NHCH₃ (Methylamino) | Increases lipophilicity; alters steric profile and hydrogen bonding capacity. May change receptor selectivity. nih.gov |

| Alkylation (Tertiary) | -N(CH₃)₂ (Dimethylamino) | Further increases lipophilicity; acts only as a hydrogen bond acceptor. Can significantly alter biological activity. nih.gov |

| Acylation (Amide) | -NHC(O)CH₃ (Acetamido) | Neutralizes basicity; introduces a stable amide bond. Often used in prodrug design. |

| Urea Formation | -NHC(O)NH₂ | Increases hydrogen bonding potential with a planar, rigid structure. |

| Sulfonamide Formation | -NHSO₂CH₃ (Methanesulfonamido) | Introduces a tetrahedral, acidic N-H group, significantly altering electronic and binding properties. |

Exploration of Substitutions and Modifications on the Pentaene System for Modulated Activity

The defining feature of the equilenin (B1671562) scaffold is its pentaene system, with aromatic A and B rings. This extended, planar system is crucial for its biological activity but is also a target for metabolic modification and synthetic exploration. wikipedia.org The planarity of the B-ring, a feature that distinguishes equilenin from classic estrogens like estradiol (B170435), allows it to interact with different biological targets, such as the aryl hydrocarbon receptor (AhR). nih.gov

Modifications to this aromatic system can have profound effects:

Hydroxylation: Metabolism of equilenin can introduce hydroxyl groups at the C2 and C4 positions, forming catechol estrogens. nih.gov These catechols can be further oxidized to form highly reactive ortho-quinones, which are electrophilic species capable of forming covalent adducts with macromolecules like DNA, a process implicated in chemical carcinogenesis. nih.govnih.gov

The table below summarizes the impact of the B-ring's properties on molecular characteristics relevant to biological activity.

Stereochemical Variations and Their Influence on Ligand-Target Recognition

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug design, as biological systems are chiral. Even subtle changes in stereochemistry can lead to dramatic differences in biological activity, a principle demonstrated in various compound classes where one stereoisomer is significantly more potent than another. researchgate.net

In the context of equilenin derivatives, this is particularly evident with its metabolites. The metabolite 4-hydroxyequilenin (B1202715) (4-OHEN) can react with DNA bases to form stereoisomeric cyclic adducts. nih.gov Computational studies have revealed that pairs of these stereoisomers exist in near mirror-image conformations. nih.gov This difference in 3D shape dictates how they are oriented when incorporated into the DNA double helix. One stereoisomer may orient itself towards the 5'-direction of the DNA strand, while its counterpart orients towards the 3'-direction.

This differential orientation has significant biological consequences, as it can affect the degree to which the DNA duplex is distorted. Consequently, stereoisomer pairs may be recognized differently by DNA repair enzymes, potentially leading to varying rates of repair and different mutagenic outcomes if left unrepaired.

The table below, based on findings from molecular dynamics simulations of 4-OHEN-adenine adducts in DNA, illustrates how stereochemistry governs the adducts' structural features within a DNA duplex.

Table 3: Influence of Stereochemistry on the Orientation of 4-OHEN Adducts in DNA

| Stereoisomer Pair | Glycosidic Conformation | Equilenin Ring Orientation in DNA Groove | Direction of Equilenin Ring System | Potential Biological Implication |

|---|---|---|---|---|

| A1 / A3 | Syn | Major Groove | 3' Directed | Differential recognition by DNA repair machinery. |

| A2 / A4 | Syn | Major Groove | 5' Directed | Differential recognition by DNA repair machinery. |

| A1 / A3 | Anti | Minor Groove | 5' Directed | Varied levels of DNA helix distortion and mutagenic potential. |

| A2 / A4 | Anti | Minor Groove | 3' Directed | Varied levels of DNA helix distortion and mutagenic potential. |

Data derived from principles described in studies of 4-OHEN-DNA adducts. wikipedia.org

Design of Hybrid Compounds Incorporating Estra-1,3,5,7,9-pentaen-17-one, 3-amino- Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (active molecular structures) to create a single new chemical entity. nih.gov The goal is to produce a hybrid compound with a modified pharmacological profile, which could include synergistic activity, improved affinity and potency, or the ability to interact with multiple biological targets simultaneously. nih.gov

The Estra-1,3,5,7,9-pentaen-17-one, 3-amino- scaffold is an attractive candidate for use in hybrid compound design. Its rigid steroidal core can serve as a structural anchor, while the C3-amino group provides a convenient handle for covalently attaching a second pharmacophore via a linker. This strategy has been explored with other steroidal molecules, for example, in the creation of cationic lipid-based delivery agents where steroids are bound to polyamines for use in non-viral gene therapy. nih.gov

By linking the 3-aminoequilenin scaffold to another bioactive agent—such as a kinase inhibitor, a cytotoxic agent, or a moiety targeting a specific cell surface receptor—it is possible to design novel therapeutics. The linker's length and chemical nature are critical design elements, as they can influence the hybrid's ability to interact optimally with its intended targets.

Table 4: Conceptual Design of Hybrid Compounds Based on the 3-Aminoequilenin Scaffold

| Hybrid Concept | Scaffold A | Scaffold B (Attached Pharmacophore) | Potential Therapeutic Goal |

|---|---|---|---|

| Dual-Target Anticancer Agent | 3-Aminoequilenin | A known kinase inhibitor (e.g., indolinone) | To simultaneously inhibit signaling pathways and exert hormonal effects on cancer cells. |

| Targeted Cytotoxin | 3-Aminoequilenin | A potent cytotoxic drug (e.g., a duocarmycin analogue) | To deliver a toxic payload specifically to cells expressing receptors for the steroidal moiety. |

| Gene Delivery Vector | 3-Aminoequilenin (as lipid moiety) | A polyamine or cationic polymer | To create an amphipathic molecule capable of complexing with DNA/siRNA for gene therapy applications. nih.gov |

| Anti-inflammatory Hybrid | 3-Aminoequilenin | A non-steroidal anti-inflammatory drug (NSAID) | To combine hormonal modulatory effects with cyclooxygenase (COX) inhibition for complex inflammatory diseases. |

Development of Prodrugs and Targeted Delivery Systems (e.g., in vitro studies)

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This approach is a powerful tool to overcome undesirable drug properties, such as poor solubility, low membrane permeability, rapid metabolism, or lack of site-specificity. nih.gov

The 3-aminoequilenin scaffold presents several opportunities for prodrug design. The C3-amino group is an ideal functional handle for attaching a "promoiety"—a temporary chemical group that masks the amine.

Amide-Based Prodrugs: The amino group can be converted into an amide by linking it to a carrier molecule, such as a single amino acid or a small peptide. These amide prodrugs are often stable in the gastrointestinal tract but can be cleaved by intracellular enzymes like proteases or amidases to release the active parent drug inside the target cells.

Targeting Transporters: A key advantage of using amino acids as promoieties is the potential to hijack nutrient transporters. For example, prodrugs containing L-valine can be recognized and transported by the peptide transporter PEPT1, which is highly expressed in the intestine. tandfonline.com This strategy can dramatically improve the oral absorption and bioavailability of the parent drug. tandfonline.comresearchgate.net

Improving Solubility: If the parent drug has poor aqueous solubility, attaching a polar or ionizable promoiety, such as a phosphate (B84403) group or a hydrophilic amino acid like glycine, can significantly increase its solubility for formulation purposes. tandfonline.com

In vitro studies are essential for developing these systems. They are used to assess the chemical stability of the prodrug in simulated physiological fluids (e.g., gastric and intestinal fluid), its rate of enzymatic conversion back to the active drug in plasma or liver microsomes, and its uptake by cells expressing specific transporters.

Table 5: Prodrug Strategies Applicable to the 3-Aminoequilenin Scaffold

| Prodrug Strategy | Promoiety Example | Linkage | Activation Mechanism | Goal |

|---|---|---|---|---|

| Improved Oral Absorption | L-Valine | Amide | Enzymatic hydrolysis by peptidases/amidases. | Target PEPT1 transporters in the gut for enhanced uptake. tandfonline.com |

| Enhanced Water Solubility | Glycine or Phosphate | Amide or Phosphoramidate | Enzymatic hydrolysis. | Increase aqueous solubility for intravenous formulation. tandfonline.com |

| Targeted Delivery | Glutamic Acid | Amide | Hydrolysis by enzymes overexpressed in tumor tissue (e.g., γ-glutamyltransferase). | Achieve selective release of the active drug in cancer cells. |

| Metabolic Protection | A sterically hindering group | Amide | Slow enzymatic or chemical hydrolysis. | Shield the C3-amino group from rapid, unwanted metabolism. |

Metabolic Transformation Pathways and in Vitro Biotransformation of Estra 1,3,5,7,9 Pentaen 17 One, 3 Amino

Enzymatic Hydrolysis and Conjugation Reactions

Enzymatic hydrolysis and conjugation are primary routes for the metabolism and subsequent elimination of steroids. For Estra-1,3,5,7,9-pentaen-17-one, 3-amino-, these pathways are expected to play a significant role.

Enzymatic Hydrolysis: While enzymatic hydrolysis is a common reaction for ester and amide linkages, the primary amino group at the C3 position of this compound is generally stable and not susceptible to direct hydrolysis. However, if the amino group undergoes acetylation to form an amide, this amide bond could then be a substrate for amidases, though this is a multi-step process.

Conjugation Reactions: Conjugation is a major pathway for increasing the water solubility of steroids, facilitating their excretion. The primary amino group and any hydroxyl groups formed during oxidative metabolism (see section 7.2) are potential sites for conjugation.

Sulfation: The amino group can undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs), to form a sulfamate (B1201201). This is a common pathway for both endogenous and xenobiotic compounds containing amino groups. Steroid sulfation is a vital biological process that regulates the activity of steroid hormones. nih.govcas.cz The main sites for steroid sulfation include the liver and adrenal cortex, but it also occurs in various other tissues. cas.cz

Glucuronidation: The amino group can also be a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an N-glucuronide. Glucuronidation is a major detoxification pathway for a wide range of compounds. washington.edunih.gov Steroid glucuronidation is a primary mechanism for controlling hormone levels and facilitating their excretion. cas.cz

Acetylation: N-acetylation of the primary amino group is another potential conjugation pathway, catalyzed by N-acetyltransferases (NATs). This would result in the formation of an acetamido derivative.

The relative importance of these conjugation pathways would depend on the specific enzymes present in the biological system being studied (e.g., liver microsomes, specific cell lines).

| Conjugation Reaction | Enzyme Family | Potential Metabolite |

| Sulfation | Sulfotransferases (SULTs) | 3-Sulfamoyl-estra-1,3,5,7,9-pentaen-17-one |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 3-N-glucuronyl-estra-1,3,5,7,9-pentaen-17-one |

| Acetylation | N-acetyltransferases (NATs) | 3-Acetamido-estra-1,3,5,7,9-pentaen-17-one |

Oxidative and Reductive Biotransformations of the Steroid Nucleus and Functional Groups

The steroid nucleus and the 17-keto group of Estra-1,3,5,7,9-pentaen-17-one, 3-amino- are susceptible to a variety of oxidative and reductive biotransformations, primarily mediated by cytochrome P450 (CYP) enzymes and various reductases. mdpi.comnih.govdiva-portal.org

Oxidative Biotransformations:

Aromatic Hydroxylation: The aromatic A-ring is a likely site for hydroxylation, a reaction commonly observed in the metabolism of estrogens. wikipedia.org This would lead to the formation of catechol-like metabolites (e.g., 2-hydroxy or 4-hydroxy derivatives). These reactions are typically catalyzed by CYP enzymes such as CYP1A1, CYP1A2, and CYP1B1. oup.com These hydroxylated metabolites can then undergo further conjugation or oxidation.

Aliphatic Hydroxylation: The steroid nucleus, particularly at positions less sterically hindered, could also be hydroxylated.

Oxidation of the Amino Group: The primary amino group could be oxidized to a hydroxylamine (B1172632) or a nitroso derivative, although this is generally a less common pathway for aromatic amines compared to N-dealkylation of secondary or tertiary amines.

Reductive Biotransformations:

Reduction of the 17-Keto Group: The ketone at the C17 position is a prime target for reduction by 17β-hydroxysteroid dehydrogenases (17β-HSDs), leading to the formation of the corresponding 17β-hydroxy metabolite. This is a very common metabolic step for 17-ketosteroids.

The interplay of these oxidative and reductive pathways can lead to a diverse array of metabolites, each with potentially different biological activities.

| Biotransformation | Enzyme Family/Type | Potential Metabolite Structure |

| Aromatic Hydroxylation | Cytochrome P450 (CYP1A, CYP1B) | 2-Hydroxy-3-amino-estra-1,3,5,7,9-pentaen-17-one |

| Aromatic Hydroxylation | Cytochrome P450 (CYP1B) | 4-Hydroxy-3-amino-estra-1,3,5,7,9-pentaen-17-one |

| Ketone Reduction | 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | 3-Amino-estra-1,3,5,7,9-pentaen-17β-ol |

Characterization of Metabolites using Advanced Analytical Techniques

The identification and quantification of the potential metabolites of Estra-1,3,5,7,9-pentaen-17-one, 3-amino- would require the use of advanced analytical techniques due to the complexity of the biological matrices and the likely low concentrations of the metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for steroid metabolite analysis. nih.govnih.govprotocols.io It offers high sensitivity and specificity, allowing for the detection and quantification of metabolites in complex mixtures like microsomal incubates or cell culture media. nih.gov Different ionization techniques, such as electrospray ionization (ESI), can be used to analyze both the parent compound and its conjugated and unconjugated metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used for steroid analysis, often requiring derivatization of the analytes to increase their volatility. mdpi.com GC-MS can provide excellent chromatographic separation and detailed structural information from the mass spectra. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry can provide accurate mass measurements, which are invaluable for the identification of unknown metabolites by determining their elemental composition. unige.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than mass spectrometry, NMR can provide unambiguous structural elucidation of metabolites if they can be isolated in sufficient quantities.

A typical workflow for metabolite characterization would involve incubation of the parent compound with an in vitro system (e.g., liver microsomes, hepatocytes), followed by extraction of the metabolites and analysis by LC-MS/MS or GC-MS.

| Analytical Technique | Application in Metabolite Characterization |

| LC-MS/MS | Primary tool for detection, identification, and quantification of known and unknown metabolites. |

| GC-MS | Provides high-resolution separation and structural information, often after derivatization. |

| HRMS (e.g., QTOF) | Accurate mass measurements for determining the elemental composition of unknown metabolites. |

| NMR | Unambiguous structural elucidation of isolated metabolites. |

Investigating Potential for Environmental Persistence and Degradation in In Vitro Systems

Synthetic steroids can be persistent in the environment, posing potential risks to ecosystems. nih.govsciencedaily.com In vitro systems can be used to assess the potential for environmental persistence and degradation of Estra-1,3,5,7,9-pentaen-17-one, 3-amino-.

Microbial Degradation: Studies using activated sludge from wastewater treatment plants or specific microbial cultures can be employed to investigate the biodegradability of the compound. The disappearance of the parent compound and the formation of degradation products would be monitored over time. Many steroids are known to be recalcitrant to microbial degradation. nih.govnih.gov

Photodegradation: The pentaene structure of the A and B rings suggests that the compound may be susceptible to photodegradation. In vitro experiments exposing an aqueous solution of the compound to simulated sunlight can be performed to assess its photostability and identify any photoproducts.

Abiotic Hydrolysis: The stability of the compound in aqueous solutions at different pH values can be tested to determine its susceptibility to abiotic hydrolysis.

These in vitro studies provide valuable preliminary data on the potential environmental fate of the compound, helping to predict its persistence and the potential for the formation of transformation products in the environment.

| In Vitro System | Environmental Process Simulated | Key Parameters Measured |

| Activated Sludge Incubations | Microbial degradation in wastewater treatment | Half-life of the parent compound, identification of degradation products |

| Specific Microbial Cultures | Biodegradation by specific microorganisms | Rate of degradation, metabolic pathways |

| Simulated Sunlight Exposure | Photodegradation in surface waters | Photodegradation rate, identification of photoproducts |

| Aqueous Buffers (various pH) | Abiotic hydrolysis | Hydrolysis rate constant at different pH values |

Analytical Methodologies for Research Characterization and Quantification of Estra 1,3,5,7,9 Pentaen 17 One, 3 Amino in Research Matrices

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic methods are essential for isolating Estra-1,3,5,7,9-pentaen-17-one, 3-amino- from complex research matrices, such as cell culture media or reaction mixtures, and for separating it from structurally similar steroids.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis of equilenin (B1671562) and its derivatives. sielc.com Reversed-phase (RP) HPLC is commonly employed, where the steroid, a relatively nonpolar compound, is separated on a hydrophobic stationary phase, such as a C18 or C8 column. sielc.commadbarn.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov Gradient elution, where the solvent composition is changed over time, is often used to achieve optimal separation of multiple steroid metabolites. elsevier.com For compounds like 3-aminoequilenin, derivatization can be used to enhance detection. For instance, dansyl derivatization, which attaches a fluorescent tag, significantly improves sensitivity. nih.govnih.gov

Gas Chromatography (GC): GC is another powerful technique for steroid analysis, prized for its high resolution. nih.gov However, due to the low volatility of steroids, a derivatization step is usually required to convert them into more volatile and thermally stable compounds before injection into the GC system. This often involves reacting the hydroxyl and keto groups of the steroid with silylating agents. GC methods, particularly when coupled with mass spectrometry (GC-MS), provide excellent selectivity for complex steroid profiles. nih.govnih.gov

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Key Considerations |

| HPLC | C18, C8, Phenyl-bonded silica (B1680970) sielc.commadbarn.com | Acetonitrile/Water, Methanol/Water mixtures sielc.comnih.gov | UV, Fluorescence (with derivatization) nih.gov | Suitable for direct analysis; derivatization enhances sensitivity. nih.gov |

| GC | Capillary columns (e.g., DB-5ms) | Helium, Hydrogen | Flame Ionization (FID), Mass Spectrometry (MS) | Requires derivatization to increase volatility and thermal stability. nih.gov |

Advanced Spectrometric Detection Methods (e.g., LC-MS/MS)

For highly sensitive and specific quantification, especially at the low concentrations relevant to biological studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. elsevier.comnih.gov This technique combines the separation power of HPLC with the mass-based detection of a tandem mass spectrometer.

In an LC-MS/MS workflow, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting ion is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. nih.govresearchgate.net This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it relies on a unique mass transition for the target compound, minimizing interference from other molecules in the matrix. google.com The method can achieve limits of quantification (LOQ) in the low nanogram per liter (ng/L) to picogram per milliliter (pg/mL) range, making it ideal for detecting trace amounts of steroids in research samples. nih.govsciex.com

| Parameter | Description | Typical Application for Steroid Analysis |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is commonly used for estrogens and their derivatives. researchgate.net |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. google.com |

| Precursor Ion | The mass-to-charge ratio (m/z) of the intact, ionized molecule. | For 3-Aminoequilenin, this would be the [M+H]+ ion. |

| Product Ion | The m/z of a specific fragment ion generated after collision-induced dissociation. | Characteristic fragments resulting from the cleavage of the steroid rings. researchgate.net |

| Sensitivity | Limit of Detection (LOD) and Limit of Quantification (LOQ) | Can reach sub-ng/mL levels, essential for in vitro study samples. nih.govsciex.com |

Development of Robust Assays for In Vitro Biological Studies (e.g., Enzyme Assays, Receptor Binding Assays)

To investigate the biological activity of Estra-1,3,5,7,9-pentaen-17-one, 3-amino- at the molecular level, robust and validated in vitro assays are indispensable.

Enzyme Assays: These assays are used to determine if the compound can inhibit or modulate the activity of specific enzymes involved in steroid metabolism, such as aromatase or 17β-hydroxysteroid dehydrogenase. A typical assay involves incubating the enzyme with its substrate and the test compound. The rate of product formation is then measured, often using chromatographic (HPLC) or spectrophotometric methods, and compared to a control without the test compound. This allows for the calculation of an IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Receptor Binding Assays: To determine if 3-aminoequilenin interacts with nuclear receptors like the estrogen receptor (ER), competitive binding assays are performed. nih.gov In this setup, a constant amount of receptor (e.g., ERα or ERβ) and a radiolabeled ligand (e.g., [3H]-estradiol) are incubated with varying concentrations of the test compound. nih.govnih.gov The ability of the compound to displace the radiolabeled ligand from the receptor is measured. nih.gov The results are used to calculate the binding affinity (often expressed as Ki or IC50), indicating the compound's potency in binding to the receptor. nih.govnih.gov Such assays are crucial for characterizing the compound's potential as an agonist or antagonist. nih.gov

| Assay Type | Principle | Key Endpoint | Research Application |

| Enzyme Inhibition Assay | Measures the reduction in an enzyme's catalytic activity in the presence of the compound. | IC50 (Inhibitory Concentration 50%) | Determining effects on steroidogenic enzymes. |

| Receptor Binding Assay | Quantifies the ability of the compound to compete with a known ligand for binding to a specific receptor. nih.gov | Ki (Inhibition constant), EC50 (Half maximal effective concentration) | Characterizing interaction with nuclear receptors like ERα and ERβ. nih.govnih.gov |

| Cell-Based Transactivation Assay | Measures the ability of a compound, after binding to a receptor, to activate the transcription of a reporter gene. nih.gov | Luciferase activity, gene expression levels. | Assessing functional agonistic or antagonistic activity. nih.gov |

Method Validation and Quality Control in Chemical and Biochemical Research

To ensure the integrity and reliability of research findings, all analytical and biochemical methods must be rigorously validated. demarcheiso17025.com Method validation establishes, through documented evidence, that a specific procedure is fit for its intended purpose. demarcheiso17025.com This process adheres to guidelines from bodies like the International Conference on Harmonisation (ICH). demarcheiso17025.com

Key Validation Parameters:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present. demarcheiso17025.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. demarcheiso17025.com

Accuracy: The closeness of the test results obtained by the method to the true value. demarcheiso17025.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.govdemarcheiso17025.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.govdemarcheiso17025.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. demarcheiso17025.com

Quality Control (QC): In parallel with validation, ongoing quality control is critical. nih.govseamaty.com This involves the routine use of control samples, such as blanks, standards, and reference materials, within each analytical run to monitor performance and ensure the continued validity of the data. seamaty.combiocrates.com For biochemical assays, positive and negative controls are essential to confirm the assay is performing as expected. nih.gov Proper QC procedures guarantee that data generated over time are consistent and comparable. biocrates.com

Future Research Trajectories and Methodological Innovations for Estra 1,3,5,7,9 Pentaen 17 One, 3 Amino Research

Integration of Multi-Omics Data for Mechanism of Action Elucidation

A comprehensive understanding of the biological effects of Estra-1,3,5,7,9-pentaen-17-one, 3-amino- can be achieved through the integration of multiple high-throughput "omics" technologies. nih.goveverand.com This multi-omics approach provides a holistic view of the molecular changes induced by the compound in a biological system, such as a cancer model. nih.govfrontiersin.org By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a detailed picture of the compound's mechanism of action. nih.gov

In the context of cancer research, a multi-pronged strategy would be particularly insightful. For instance, cancer cell lines treated with Estra-1,3,5,7,9-pentaen-17-one, 3-amino- could be subjected to the following analyses:

RNA-seq (Transcriptomics): To identify which genes are up- or down-regulated in response to the compound. This can reveal the signaling pathways and cellular processes that are affected.

Phosphoproteomics: To detect changes in protein phosphorylation, a key mechanism for regulating protein activity and signal transduction. This can pinpoint the specific kinases and signaling cascades modulated by the compound.

Metabolomics: To measure changes in the levels of small molecule metabolites. This can shed light on how the compound alters cellular metabolism to, for example, support or inhibit cancer cell growth. nih.gov

The integration of these datasets can reveal connections between gene expression changes, signaling events, and metabolic reprogramming, offering a detailed hypothesis for the compound's mechanism of action. nih.gov

Table 1: Hypothetical Multi-Omics Data from Cancer Cells Treated with Estra-1,3,5,7,9-pentaen-17-one, 3-amino-

| Omics Type | Finding | Implication |

| RNA-seq | Downregulation of CDK1, CCNB1 | Induction of cell cycle arrest at G2/M phase |

| Upregulation of BAX, CASP3 | Activation of apoptotic pathways | |

| Phosphoproteomics | Decreased phosphorylation of AKT at Ser473 | Inhibition of the PI3K/AKT survival pathway |

| Increased phosphorylation of p38 MAPK | Activation of a cellular stress response | |

| Metabolomics | Decreased intracellular glutamine and glutamate | Disruption of amino acid metabolism and anaplerosis |

| Increased levels of reactive oxygen species (ROS) | Induction of oxidative stress |

Application of Systems Biology and Network Pharmacology to Contextualize Molecular Interactions

The vast amount of data generated from multi-omics studies can be analyzed using systems biology and network pharmacology approaches to understand the complex web of interactions affected by Estra-1,3,5,7,9-pentaen-17-one, 3-amino-. nih.govdrugtargetreview.commdpi.com Systems biology aims to model and understand the behavior of complex biological systems as a whole, rather than focusing on individual components. drugtargetreview.comresearchgate.net

Network pharmacology, a key component of systems biology, can be used to construct and analyze molecular interaction networks. nih.gov By mapping the differentially expressed genes, proteins, and metabolites onto known biological networks, it is possible to identify the key nodes and pathways that are targeted by the compound. This can help to:

Identify direct and indirect targets: Distinguish between the proteins that the compound binds to directly and the downstream effectors.

Predict off-target effects: Identify unintended interactions that could lead to side effects.

Discover novel mechanisms: Uncover unexpected connections between the compound and various cellular processes.

This approach can provide a more comprehensive understanding of the compound's effects at a systems level, moving beyond a one-drug, one-target paradigm. drugtargetreview.com

Table 2: Hypothetical Network Pharmacology Analysis of Estra-1,3,5,7,9-pentaen-17-one, 3-amino-

| Component | Description |

| Drug | Estra-1,3,5,7,9-pentaen-17-one, 3-amino- |

| Predicted Direct Targets | Androgen Receptor, PI3K |

| Key Affected Pathways | Cell Cycle, Apoptosis, PI3K-Akt Signaling Pathway, Amino Acid Metabolism |

| Predicted Upstream Regulators | p53, MYC |

| Predicted Downstream Effects | Decreased cell proliferation, Increased apoptosis |

Advanced Synthetic Strategies for Complex Estra-1,3,5,7,9-pentaen-17-one, 3-amino- Analogues

To explore the structure-activity relationship (SAR) and optimize the properties of Estra-1,3,5,7,9-pentaen-17-one, 3-amino-, the synthesis of a diverse library of analogues is essential. researchgate.netmdpi.com Modern synthetic organic chemistry offers a plethora of tools to create novel and complex molecules. drugtargetreview.com

Future synthetic efforts could focus on:

Modification of the 3-amino group: Introducing different substituents on the amino group to modulate its basicity and hydrogen bonding capacity, which could affect target binding and pharmacokinetic properties.

Alterations to the pentaene system: Modifying the conjugated system could influence the compound's electronic properties, planarity, and potential for intercalation with DNA or interaction with protein pockets.

Functionalization of the D-ring: The 17-keto group is a prime site for modification, allowing for the introduction of various functional groups to probe interactions with the target protein or to attach reporter tags. nih.gov

The development of efficient and flexible synthetic routes will be crucial for generating these analogues in sufficient quantities for biological testing. drugtargetreview.com

Table 3: Proposed Analogues of Estra-1,3,5,7,9-pentaen-17-one, 3-amino- and Their Rationale

| Analogue | Modification | Rationale |

| 1 | Acetylation of the 3-amino group | To increase cell permeability and potentially alter target selectivity. |

| 2 | Introduction of a hydroxyl group at C-17 | To change the hydrogen bonding pattern and potentially improve binding affinity. |

| 3 | Replacement of the 3-amino group with a nitro group | To investigate the importance of the amino group for activity and to create a potential prodrug. |

| 4 | Fluorination of the aromatic A-ring | To enhance metabolic stability and binding affinity through fluorine's unique electronic properties. |

Development of Novel Research Tools and Probes based on Estra-1,3,5,7,9-pentaen-17-one, 3-amino-

To further investigate the molecular interactions of Estra-1,3,5,7,9-pentaen-17-one, 3-amino-, it can be converted into a variety of chemical probes. mskcc.orgnih.gov These probes are invaluable tools for identifying the direct binding partners of the compound and for visualizing its subcellular localization. mskcc.org

Examples of potential probes include:

Fluorescently-labeled probes: Attaching a fluorescent dye to the molecule would allow for its visualization within cells using fluorescence microscopy, revealing where it accumulates and potentially interacts with its targets.

Biotinylated probes: Conjugating the compound to biotin (B1667282) would enable the use of affinity chromatography and mass spectrometry to pull down and identify its binding proteins from cell lysates.

Photo-affinity probes: Incorporating a photo-reactive group would allow for the formation of a covalent bond between the probe and its target upon UV irradiation, enabling irreversible labeling and easier identification of the target protein.

The development of these tools would provide direct evidence of the compound's molecular targets and would be a significant step towards validating the hypotheses generated from multi-omics and systems biology studies.

Table 4: Potential Research Probes Derived from Estra-1,3,5,7,9-pentaen-17-one, 3-amino-

| Probe Type | Modification | Research Application |

| Fluorescent Probe | Conjugation with a fluorophore (e.g., FITC) | Subcellular localization studies by confocal microscopy. |

| Affinity Probe | Conjugation with biotin | Target identification and validation via pull-down assays and mass spectrometry. |

| Photo-affinity Probe | Incorporation of a photo-reactive group (e.g., diazirine) | Covalent labeling of target proteins for unambiguous identification. |

Exploration of Estra-1,3,5,7,9-pentaen-17-one, 3-amino- in Fundamental Biochemical Pathway Research

Beyond its potential as a therapeutic agent, Estra-1,3,5,7,9-pentaen-17-one, 3-amino- could also be a valuable tool for studying fundamental biochemical pathways. The presence of a 3-amino group on a steroidal backbone is a unique structural feature that suggests potential interactions with pathways involved in amino acid metabolism. drugbank.comnih.gov

Amino acids are not only the building blocks of proteins but also serve as signaling molecules and are central to cellular metabolism. nih.govnih.gov Future research could investigate whether Estra-1,3,5,7,9-pentaen-17-one, 3-amino- can:

Interact with amino acid transporters: The compound might mimic an amino acid and bind to its transporter, thereby affecting amino acid uptake and cellular homeostasis.

Modulate enzymes in amino acid metabolism: The compound could act as an inhibitor or activator of key enzymes in amino acid catabolism or biosynthesis. youtube.com

Influence amino acid-sensing pathways: It could interfere with signaling pathways that are regulated by amino acid availability, such as the mTOR pathway. nih.gov

Investigating these possibilities could reveal novel regulatory mechanisms in amino acid metabolism and open up new avenues for research. nih.govkhanacademy.org

Table 5: Experimental Approaches to Investigate Interactions with Amino Acid Metabolism

| Experimental Question | Technique | Expected Outcome |

| Does the compound affect amino acid uptake? | Radiolabeled amino acid uptake assays | Altered uptake of specific amino acids (e.g., glutamine, leucine) in the presence of the compound. |

| Does the compound inhibit key metabolic enzymes? | In vitro enzyme activity assays | Direct inhibition of enzymes such as glutaminase (B10826351) or aminotransferases. |

| Does the compound modulate mTOR signaling? | Western blotting for phosphorylated S6K and 4E-BP1 | Changes in the phosphorylation status of mTORC1 downstream targets. |

Q & A

Q. What are the optimal spectroscopic and chromatographic techniques for characterizing the structural and electronic properties of Estra-1,3,5,7,9-pentaen-17-one, 3-amino-?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to map conjugated double bonds and substituent positions, infrared (IR) spectroscopy to identify functional groups (e.g., ketone at C17, amino group at C3), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is recommended for resolving stereochemical ambiguities. Theoretical frameworks, such as molecular orbital analysis, can predict electronic transitions and guide experimental validation .

Q. How can researchers design initial synthesis routes for Estra-1,3,5,7,9-pentaen-17-one, 3-amino- while minimizing side reactions?

Methodological Answer: Conduct a systematic literature review of analogous steroid-derived polyenes to identify viable protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and conjugation-stabilizing conditions. Retrosynthetic analysis should prioritize modular steps, such as late-stage introduction of the amino group via Buchwald-Hartwig coupling or reductive amination. Pilot small-scale reactions with kinetic monitoring (e.g., TLC, HPLC) are critical for optimizing regioselectivity .

Q. What theoretical models are suitable for predicting the reactivity of the 3-amino group in nucleophilic or electrophilic reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions and frontier molecular orbitals to predict sites of nucleophilic attack or electrophilic substitution. Solvent effects should be modeled using polarizable continuum models (PCM). Experimental validation via Hammett linear free-energy relationships is advised to correlate computational predictions with observed reaction rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Estra-1,3,5,7,9-pentaen-17-one, 3-amino- across different cell lines?

Methodological Answer: Perform comparative dose-response assays under standardized conditions (e.g., controlled oxygen levels, serum-free media) to isolate confounding variables. Use multi-omics approaches (transcriptomics, proteomics) to identify cell line-specific signaling pathways affected by the compound. Meta-analyses of existing data should employ mixed-effects models to account for inter-study variability .

Q. What experimental designs are appropriate for assessing the environmental fate of Estra-1,3,5,7,9-pentaen-17-one, 3-amino- in aquatic systems?

Methodological Answer: Implement a tiered approach:

- Phase 1 : Laboratory-scale biodegradation studies (OECD 301F) under varying pH/temperature conditions.

- Phase 2 : Mesocosm experiments to simulate photolytic degradation and sediment interactions.

- Phase 3 : Long-term field monitoring (5+ years) with LC-MS/MS quantification in water, soil, and biota. Theoretical modeling (e.g., fugacity models) should integrate physicochemical properties (logP, pKa) to predict bioaccumulation potential .

Q. How can researchers integrate multi-omics data to elucidate the mechanism of action of Estra-1,3,5,7,9-pentaen-17-one, 3-amino- in cancer models?

Methodological Answer: Combine RNA-seq (to identify differentially expressed genes), phosphoproteomics (to map kinase activity), and metabolomics (to track pathway perturbations). Use systems biology tools (e.g., weighted gene co-expression networks) to prioritize hub genes/proteins. Validate findings with CRISPR-Cas9 knockouts or pharmacological inhibitors. Theoretical frameworks like network pharmacology can contextualize omics data within known oncogenic pathways .

Methodological Guidance for Data Interpretation

- Contradictory Results : Replicate experiments across independent labs using harmonized protocols. Apply Bayesian statistics to quantify the probability of observed effects being true positives .

- Theoretical-Experimental Gaps : Use sensitivity analysis in computational models to identify parameters requiring refinement (e.g., solvent effects, entropy contributions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.